molecular formula C8H11N3O B1418682 N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1335131-21-9

N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No. B1418682
M. Wt: 165.19 g/mol
InChI Key: TYDCMCXSYOEORK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .


Molecular Structure Analysis

The molecular structure of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can be represented by the InChI code: 1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

  • N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has been identified in the synthesis and characterization of related research chemicals. It involves bioisosteric replacement in the pyrazole ring system, indicating its potential use in creating new synthetic compounds (McLaughlin et al., 2016).

Cytotoxicity Studies

  • There is research exploring the synthesis of related pyrazole and pyrazolopyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential application in cancer research (Hassan et al., 2014).

Antifungal Activity

  • Studies have also been conducted on N-substituted pyrazole derivatives, showing moderate antifungal activities against phytopathogenic fungi, suggesting its application in the development of new antifungal agents (Wu et al., 2012).

Analytical and Structural Analysis

  • There is extensive analytical and structural analysis of pyrazole derivatives, which includes spectroscopic, mass spectrometric, and crystal structure analysis. This highlights its importance in the field of chemistry for understanding molecular structures (Yıldırım et al., 2005).

Microwave-Assisted Synthesis

  • The compound has been used in microwave-assisted synthesis studies. These studies aim to create efficient synthetic routes for compounds that possess bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

properties

IUPAC Name

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-8(12)7-5-3-2-4-6(5)10-11-7/h2-4H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDCMCXSYOEORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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